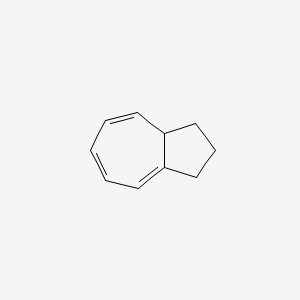
1,2,3,3A-Tetrahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3A-Tetrahydroazulene is an organic compound with the molecular formula C10H12 It is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color The structure of this compound consists of a fused ring system, which includes a seven-membered ring and a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,3A-Tetrahydroazulene can be synthesized through several methods. One common approach involves the ring-enlargement of indanes using carbene adduct intermediates . This method allows for the construction of functionalized hydroazulene skeletons, which are key components in many natural products and novel liquid-crystalline materials.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,3A-Tetrahydroazulene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
1,2,3,3A-Tetrahydroazulene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of novel liquid-crystalline materials and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3,3A-Tetrahydroazulene involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and mechanisms depend on the specific derivatives and their functional groups.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound of 1,2,3,3A-Tetrahydroazulene, known for its aromatic properties and deep blue color.
Hydroazulenes: Compounds with similar ring structures but different degrees of hydrogenation.
Indanes: Precursors used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific ring structure and the potential for functionalization. This makes it a valuable compound for synthesizing novel materials and studying complex chemical reactions.
Properties
CAS No. |
33877-87-1 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
1,2,3,3a-tetrahydroazulene |
InChI |
InChI=1S/C10H12/c1-2-5-9-7-4-8-10(9)6-3-1/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
FJIPMVPOTCVXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


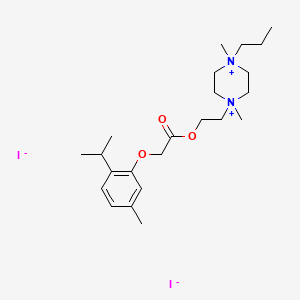
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
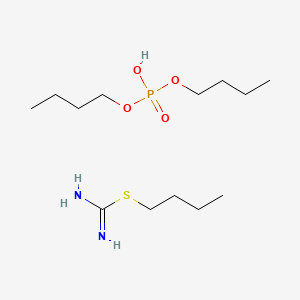
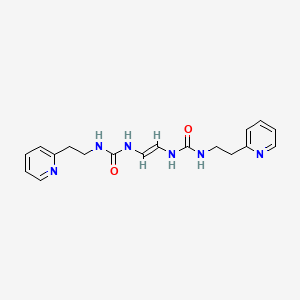
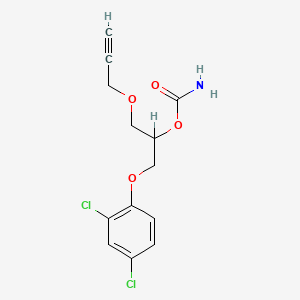
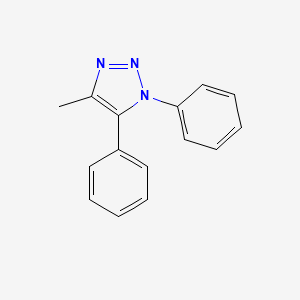
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
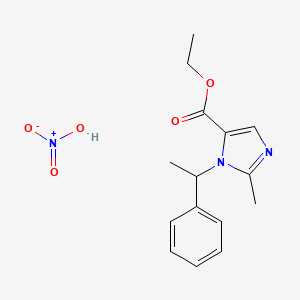
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
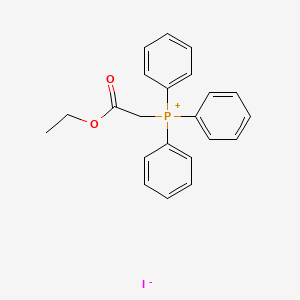
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
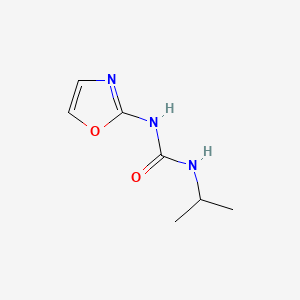
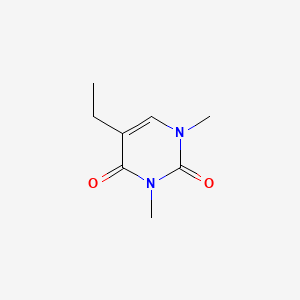
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
